molecular formula C8H6MoN2O4 B6309706 Bis(acetonitrile)tetracarbonylmolybdenum(0);  98% CAS No. 14126-87-5

Bis(acetonitrile)tetracarbonylmolybdenum(0); 98%

Cat. No. B6309706
CAS RN: 14126-87-5
M. Wt: 290.09 g/mol
InChI Key: KQSCDDXBSXPYLD-UHFFFAOYSA-N
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Description

Bis(acetonitrile)tetracarbonylmolybdenum(0) is an organometallic compound sold by American Elements under the trade name AE Organometallics™ . It is a useful reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .


Synthesis Analysis

The synthesis of molybdenum(0) tricarbonyl and tetracarbonyl complexes has been reported . Preparation of these derivatives was accomplished either through thermal replacement of CO in Mo(CO)6 or substitution under milder conditions of piperidine ligands in the precursor cis-[Mo(CO)4(pip)2] .


Molecular Structure Analysis

The molecular formula of Bis(acetonitrile)tetracarbonylmolybdenum(0) is C8H6MoN2O4 . The exact mass is 291.938165 g/mol .


Physical And Chemical Properties Analysis

Bis(acetonitrile)tetracarbonylmolybdenum(0) appears as a yellow solid . It is insoluble in water . The exact mass is 291.938165 g/mol .

Scientific Research Applications

Mo(CO)4(CH3CN)2 is widely used in scientific research, particularly in the fields of catalysis, organic synthesis, and materials science. It is often used as a catalyst in organic reactions, such as the synthesis of heterocyclic compounds, the synthesis of polymers, and the formation of organometallic complexes. It is also used as a reducing agent in the synthesis of metal-containing compounds, and as a reagent for the synthesis of other compounds. In addition, Mo(CO)4(CH3CN)2 is used in materials science applications, such as the synthesis of nanomaterials and the fabrication of thin films.

Mechanism of Action

The mechanism of action of Mo(CO)4(CH3CN)2 is not fully understood. However, it is believed that the molybdenum atom in the compound acts as a Lewis acid, which facilitates the formation of new bonds between molecules. Additionally, the acetonitrile ligand is believed to play an important role in the catalytic activity of the compound by acting as a Lewis base, which helps to stabilize the intermediate products of the reaction.
Biochemical and Physiological Effects
Mo(CO)4(CH3CN)2 is not known to have any significant biochemical or physiological effects. However, it is important to note that the compound is toxic if ingested, and should be handled with caution.

Advantages and Limitations for Lab Experiments

Mo(CO)4(CH3CN)2 has a number of advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easier to handle and store. Additionally, it is a relatively inexpensive compound, which makes it more accessible for use in a variety of research projects. However, it is important to note that the compound is toxic if ingested, and should be handled with caution.

Future Directions

The potential future directions for Mo(CO)4(CH3CN)2 are numerous. In the field of catalysis, the compound could be used to develop more efficient catalysts for organic reactions and to synthesize new organometallic complexes. In the field of materials science, the compound could be used to synthesize new nanomaterials and to fabricate thin films. Additionally, the compound could be used in the synthesis of new polymers and in the development of new drug delivery systems. Finally, the compound could be used to develop new methods for the synthesis of other compounds, such as metal-containing compounds and heterocyclic compounds.

Synthesis Methods

Mo(CO)4(CH3CN)2 can be synthesized using a variety of methods. One of the most common methods involves the reaction of molybdenum hexacarbonyl (Mo(CO)6) with acetonitrile (CH3CN) in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields Mo(CO)4(CH3CN)2 and carbon dioxide (CO2) as the by-products. Other methods for the synthesis of Mo(CO)4(CH3CN)2 include the reaction of molybdenum trioxide (MoO3) with acetonitrile and the reaction of molybdenum pentacarbonyl (Mo(CO)5) with acetonitrile.

Safety and Hazards

The substance is not classified according to the CLP regulation . It should be handled under inert gas . It should not get in eyes, on skin, or on clothing . If in eyes, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed . The contents should be stored under inert gas .

properties

IUPAC Name

acetonitrile;carbon monoxide;molybdenum
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H3N.4CO.Mo/c2*1-2-3;4*1-2;/h2*1H3;;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSCDDXBSXPYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6MoN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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